4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide
Overview
Description
4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a benzene ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy and methyl groups. One common method includes:
Sulfonation: Starting with 2,3,6-trimethylphenol, sulfonation is carried out using chlorosulfonic acid to introduce the sulfonyl chloride group.
Methoxylation: The sulfonyl chloride intermediate is then reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group.
Amidation: Finally, the sulfonyl chloride is converted to the sulfonamide by reacting with ammonia or an amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products include 4-methoxy-N,2,3,6-tetramethylbenzenesulfonic acid.
Reduction: Products include this compound derivatives with reduced sulfonamide groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide exerts its effects often involves its interaction with biological molecules:
Molecular Targets: The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibitors used in drug development.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the additional methyl groups, leading to different chemical properties and reactivity.
N-Methylbenzenesulfonamide: Contains a single methyl group on the nitrogen, affecting its solubility and interaction with biological targets.
2,3,6-Trimethylbenzenesulfonamide: Similar structure but without the methoxy group, resulting in different reactivity and applications.
Uniqueness: 4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide is unique due to the combination of methoxy and multiple methyl groups, which confer specific steric and electronic properties
Properties
IUPAC Name |
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7-6-10(15-5)8(2)9(3)11(7)16(13,14)12-4/h6,12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKFPBNNDYULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.